Fmoc-ala-oh (3,3,3-d3)

Übersicht

Beschreibung

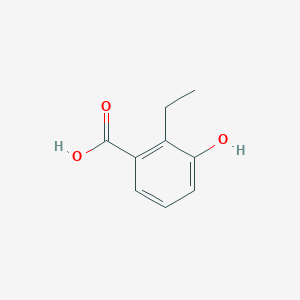

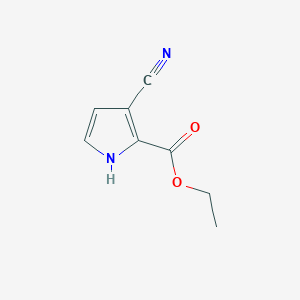

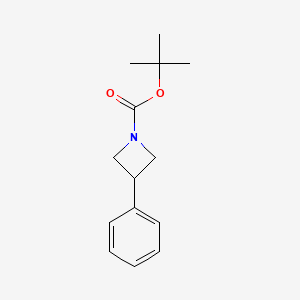

Fmoc-ala-oh (3,3,3-d3) is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of Fmoc-ala-oh (3,3,3-d3) involves a solution of the Fmoc-OX derivatives in acetone being added dropwise to a stirred solution of Alanine and NaHCO3 in water . After stirring overnight, the reaction mixture is concentrated under reduced pressure and then extracted with CH2Cl2 to remove the unreacted Fmoc-OX derivatives .Molecular Structure Analysis

The molecular formula of Fmoc-ala-oh (3,3,3-d3) is C18H14D3NO4 . The average mass is 314.350 Da and the monoisotopic mass is 314.134583 Da .Chemical Reactions Analysis

The reaction mixture of Fmoc-ala-oh (3,3,3-d3) is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give a white solid .Physical And Chemical Properties Analysis

Fmoc-ala-oh (3,3,3-d3) has a density of 1.3±0.1 g/cm3 . The boiling point is 544.1±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 86.6±3.0 kJ/mol . The flash point is 282.9±25.4 °C .Wissenschaftliche Forschungsanwendungen

Fmoc-ala-oh (3,3,3-d3): A Comprehensive Analysis of Scientific Research Applications

Triazolopeptides and Azapeptides Synthesis: Fmoc-ala-oh (3,3,3-d3) serves as a building block in the preparation of triazolopeptides and azapeptides. These peptides have unique structures that are studied for their potential biological activity and therapeutic applications .

Bis-cationic Porphyrin Peptides Synthesis: Utilizing standard Fmoc solid-phase synthesis, Fmoc-ala-oh (3,3,3-d3) is used in the synthesis of bis-cationic porphyrin peptides. These peptides are of interest due to their role in photodynamic therapy for cancer treatment .

Transformation of Mannich-adducts: In chemical synthesis, Fmoc-ala-oh (3,3,3-d3) is employed to transform Mannich-adducts into α-halogenated amides without undergoing aziridination. This process is significant in the development of pharmaceuticals .

Proteomics Studies: As an Fmoc protected alanine derivative, this compound is potentially useful for proteomics studies which involve the large-scale study of proteins, particularly their structures and functions .

Solid Phase Peptide Synthesis Techniques: The compound’s role in solid phase peptide synthesis techniques is crucial as it allows for the systematic construction of peptides which can be used in drug development and other biological applications .

Peptide Chain Flexibility: When incorporated into a polypeptide chain, the small side chain of alanine confers a high degree of flexibility, which is essential for the structural and functional properties of proteins .

Wirkmechanismus

Target of Action

Fmoc-Ala-OH (3,3,3-d3) is a deuterated derivative of Fmoc-Ala-OH . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of the N-terminal amino acid in peptide chains .

Mode of Action

Fmoc-Ala-OH (3,3,3-d3) functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This temporary masking of the N-terminal amino group prevents unwanted side reactions during the peptide assembly process .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is commonly used in the preparation of triazolopeptides and azapeptides .

Pharmacokinetics

It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals

Result of Action

The result of the action of Fmoc-Ala-OH (3,3,3-d3) is the successful synthesis of peptides with the desired sequence . This is achieved through the stepwise addition of amino acids, with Fmoc-Ala-OH (3,3,3-d3) serving as a protecting group for the amino group of the N-terminal amino acid .

Action Environment

The action of Fmoc-Ala-OH (3,3,3-d3) is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound . The compound is typically stored at a temperature of 2-8°C .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583861 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ala-oh (3,3,3-d3) | |

CAS RN |

225101-67-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)